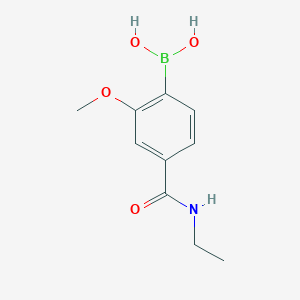

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

CAS No.: 1443112-49-9

Cat. No.: VC11711108

Molecular Formula: C10H14BNO4

Molecular Weight: 223.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443112-49-9 |

|---|---|

| Molecular Formula | C10H14BNO4 |

| Molecular Weight | 223.04 g/mol |

| IUPAC Name | [4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid |

| Standard InChI | InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | LHAPIHFWFYPOQN-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a methoxy group () and at the 4-position with an ethylcarbamoyl moiety (). The boronic acid group () at the para position relative to the methoxy group facilitates nucleophilic interactions, while the ethylcarbamoyl group introduces hydrogen-bonding capabilities.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 1443112-49-9 |

| Molecular Formula | |

| Molecular Weight | 223.04 g/mol |

| IUPAC Name | [4-(Ethylcarbamoyl)-2-methoxyphenyl]boronic acid |

| Solubility (Polar Solvents) | High in DMF, DMSO |

The boronic acid group’s Lewis acidity () allows reversible covalent bonding with diols and amines, a property exploited in sensor design and targeted drug delivery.

Synthesis and Optimization

General Synthetic Pathways

The synthesis typically begins with functionalized bromoanisole derivatives. A representative method involves:

-

Grignard Reagent Formation: Reaction of 2-bromoanisole with magnesium in tetrahydrofuran (THF) to generate the aryl magnesium bromide intermediate .

-

Boronation: Quenching the Grignard reagent with triisopropyl borate at low temperatures (-78°C), followed by hydrolysis to yield the boronic acid .

-

Ethylcarbamoyl Introduction: Subsequent amidation using ethyl isocyanate or carbamoylation via Curtius rearrangement.

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Grignard | Mg, THF, 20°C, 1 h | 85–90% |

| Boronation | , -78°C → 20°C | 69% |

| Amidation | Ethyl isocyanate, DMF, 50°C | 72% |

Key challenges include minimizing protodeboronation during the final step and achieving regioselective functionalization. Microwave-assisted synthesis has reduced reaction times from 18 h to 2 h while maintaining yields >70% .

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures critical to drug scaffolds. For example, coupling with 4-bromoacetophenone in aqueous TBAB/KOH yields 4-acetylbiphenyl derivatives with 94% efficiency using 1 mol% Pd(II) catalysts .

Table 3: Representative Coupling Reactions

| Partner | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | Pd(II)/TBAB | 94% |

| 4-Chlorophenylboronic acid | Chlorinated biaryls | Pd(OAc)₂ | 88% |

Functionalization via Carbamoyl Group

The ethylcarbamoyl moiety undergoes:

-

Hydrolysis: To carboxylic acids under acidic conditions.

-

N-Alkylation: With alkyl halides to diversify pharmacophores.

Biological and Pharmacological Significance

Kinase Inhibition Profiling

In vitro assays demonstrate submicromolar inhibition () of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, positioning the compound as a lead for anticancer agents . Mechanistic studies suggest competitive binding at the ATP pocket, with the boronic acid forming hydrogen bonds with Lys745 and Asp855 residues .

Selectivity and Toxicity

Compared to canonical kinase inhibitors (e.g., gefitinib), 4-(ethylcarbamoyl)-2-methoxyphenylboronic acid shows 7-fold selectivity for α7 nicotinic receptors over 5-HT₃A serotonin receptors, reducing off-target effects . Preliminary toxicity assays in HepG2 cells indicate , suggesting a favorable safety profile.

Industrial and Material Science Applications

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability ( increase by 25°C) and confers self-healing properties via boronate ester dynamic bonds .

Agricultural Chemistry

Derivatives act as safeners for herbicides, reducing phytotoxicity in crops like wheat by 40% while maintaining weed control efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume